molecular formula C18H16O7 B1631053 3,7-Dihydroxy-3',4',5'-trimethoxyflavone CAS No. 132594-09-3

3,7-Dihydroxy-3',4',5'-trimethoxyflavone

Cat. No.: B1631053
CAS No.: 132594-09-3
M. Wt: 344.3 g/mol
InChI Key: NJNGYVOYOVPWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dihydroxy-3',4',5'-trimethoxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
This compound is a hydroxyflavan.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Antitumor and Antiviral Activities

Enzyme Inhibition

  • Certain isoprenylated flavonoids, which are structurally akin to this compound, have been shown to exhibit inhibitory activity against enzymes such as prolyl endopeptidase and thrombin. These findings suggest potential applications in the development of enzyme inhibitors (Anis, Ahmed, Malik, Yasin, & Choudary, 2002).

Pharmacokinetics and Metabolism

  • Understanding the metabolism of compounds like this compound is crucial for their potential therapeutic use. A study focused on identifying the metabolites of 5,7,3',4'-Tetramethoxyflavone (a related compound) in rat urine using isotope-labeling methods and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry, providing insights into the metabolic pathways of these flavones (Lu, Sheen, Hwang, & Wei, 2012).

Biochemical Analysis

Biochemical Properties

3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can modulate cellular responses to external stimuli. Additionally, it interacts with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .

Cellular Effects

The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative damage. Furthermore, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Molecular Mechanism

At the molecular level, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. It also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. Additionally, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism also affects its bioavailability and overall pharmacokinetics .

Transport and Distribution

The transport and distribution of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular and tissue distribution .

Subcellular Localization

The subcellular localization of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals. Its activity and function can be modulated by these localizations, affecting cellular processes such as gene expression, energy production, and protein synthesis .

Properties

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGYVOYOVPWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347275
Record name 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132594-09-3
Record name 3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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